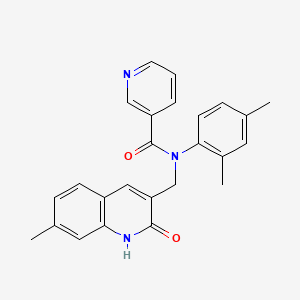
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide, also known as DMNQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMNQ is a redox-active compound that acts as an electron acceptor and can generate reactive oxygen species (ROS) in biological systems. In
Wirkmechanismus
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide acts as an electron acceptor and can generate ROS in biological systems. The ROS generated by N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide can cause oxidative stress and induce cell death in cancer cells. N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide can also activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant and detoxification genes. Activation of the Nrf2-Keap1 pathway by N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide can reduce oxidative stress and inflammation in various diseases.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to induce apoptosis in cancer cells through the generation of ROS and activation of the mitochondrial pathway. N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide can also improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases. In animal models of metabolic diseases, N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide can improve insulin sensitivity and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is its ability to generate ROS and induce cell death in cancer cells. N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide also has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. However, N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide can also generate ROS in normal cells, which can lead to oxidative stress and cell damage. Additionally, the effects of N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide on human cells and tissues are not well understood, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
Future research on N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide could focus on its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Further studies are needed to determine the optimal dosage and administration of N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide for therapeutic use. Additionally, the effects of N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide on human cells and tissues should be investigated to determine its safety and efficacy in humans. Finally, the development of N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide analogs with improved therapeutic properties could be explored.
Synthesemethoden
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenyl isocyanate with 2-hydroxy-7-methylquinoline in the presence of triethylamine. The resulting intermediate is then reacted with nicotinic acid to yield N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been used in scientific research for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide also has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to improve insulin sensitivity and reduce inflammation in animal models of metabolic diseases.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-7-9-23(18(3)11-16)28(25(30)20-5-4-10-26-14-20)15-21-13-19-8-6-17(2)12-22(19)27-24(21)29/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSGQOZXSPXEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

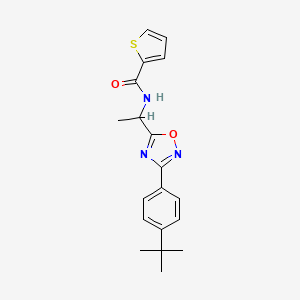
![N-(2,4-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7689026.png)

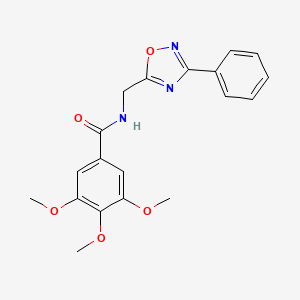
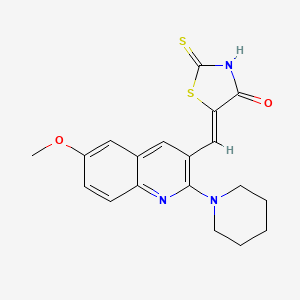
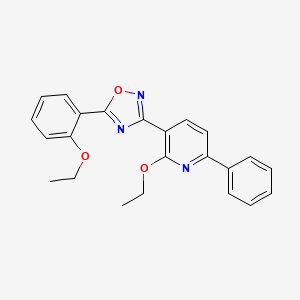

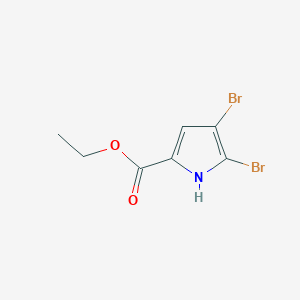
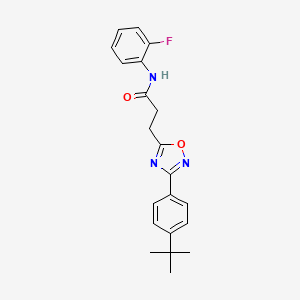

![N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689106.png)


